3-(2-methyl-1H-imidazol-5-yl)propanoic acid
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Overview
Description
3-(2-Methyl-1H-imidazol-4-yl)propanoic acid is a compound with the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol . It is a derivative of imidazole, a five-membered heterocyclic ring containing two nitrogen atoms.
Preparation Methods
The synthesis of 3-(2-Methyl-1H-imidazol-4-yl)propanoic acid involves several steps. One common method is the cyclization of amido-nitriles, which proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and heterocycles . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
3-(2-Methyl-1H-imidazol-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can yield different imidazole-based compounds.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms in the imidazole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-Methyl-1H-imidazol-4-yl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Methyl-1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. As a metabolite of histidine, it is involved in histidine metabolism, which may include oxidation or transamination processes . The exact molecular targets and pathways can vary depending on the specific application and context of its use.
Comparison with Similar Compounds
3-(2-Methyl-1H-imidazol-4-yl)propanoic acid can be compared with other similar compounds, such as:
- 1H-Imidazole-4-propanoic acid
- 1H-Imidazole-5-propanoic acid
- Deamino-histidine
- Dihydrourocanic acid
These compounds share structural similarities but may differ in their specific chemical properties and applications. The uniqueness of 3-(2-Methyl-1H-imidazol-4-yl)propanoic acid lies in its specific substitution pattern and its role as a histidine metabolite.
Biological Activity
3-(2-methyl-1H-imidazol-5-yl)propanoic acid, a compound featuring an imidazole moiety, has garnered attention in scientific research due to its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C7H10N2O2, with a molecular weight of approximately 154.17 g/mol. The structure comprises a propanoic acid backbone attached to a 2-methyl-1H-imidazole ring, which is crucial for its biological interactions.
Antimicrobial Properties
Research indicates that compounds with imidazole rings often exhibit significant antimicrobial activities. For instance, studies have shown that derivatives of imidazole can effectively inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds suggest strong antibacterial effects against Gram-positive and Gram-negative bacteria.
Compound | Bacterial Strain | MIC (mg/mL) |
---|---|---|
Compound A | Staphylococcus aureus | 0.0039 |
Compound B | Escherichia coli | 0.025 |
These findings highlight the potential of imidazole derivatives, including this compound, in developing new antimicrobial agents .
Neuroprotective Effects
The imidazole ring's ability to interact with neurotransmitter systems suggests potential neuroprotective properties. In animal models, compounds similar to this compound have demonstrated efficacy in reducing oxidative stress and inflammation in neuronal tissues, which is critical in conditions like Alzheimer's disease.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing cytokine production.
- Receptor Modulation : Interaction with histamine receptors has been suggested, promoting immunomodulatory effects.
- Metal Coordination : The imidazole nitrogen can coordinate with metal ions, influencing enzyme activity and stability.
Study on Ischemic Protection
A notable study investigated the protective effects of an imidazole derivative on ischemically stressed myocardium in canine models. The administration of a related compound prior to induced ischemia resulted in significant reductions in potassium and lactate release during reperfusion, indicating improved myocardial recovery .
Antiviral Activity
Research has also explored the antiviral potential of imidazole derivatives. For example, certain compounds exhibited activity against viral strains such as the tobacco mosaic virus, suggesting that this compound may also possess similar antiviral properties .
Properties
IUPAC Name |
3-(2-methyl-1H-imidazol-5-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-8-4-6(9-5)2-3-7(10)11/h4H,2-3H2,1H3,(H,8,9)(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQVMTOOQOOPNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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